molecular formula C11H16F3N3O2 B2929160 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile CAS No. 2126101-44-6

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile

Cat. No. B2929160
CAS RN: 2126101-44-6
M. Wt: 279.263
InChI Key: GIRYWZGNBWFBPF-UHFFFAOYSA-N
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Description

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile, also known as MTAPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile exerts its inhibitory activity by binding to the active site of the target enzyme and blocking its activity. The trifluoroethyl group in 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile is believed to play a crucial role in the binding process by forming hydrogen bonds with the amino acid residues in the active site.
Biochemical and Physiological Effects:
4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile has potential applications as an anticancer agent and as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its high cost and limited availability may pose a challenge for researchers who wish to use it in their experiments.

Future Directions

There are several future directions for research on 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile. One potential direction is to investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential applications in the treatment of other diseases, such as cardiovascular and neurological disorders. Additionally, further research is needed to optimize the synthesis method for 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile and to develop more cost-effective methods for its production.

Synthesis Methods

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile can be synthesized by reacting 4-morpholine-3-carbonitrile with 2-(methylamino)-2,2,2-trifluoroethanol and 2-chloropropionyl chloride in the presence of a base. The reaction yields 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile as a white solid with a purity of over 95%.

Scientific Research Applications

4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. 4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile has also been shown to inhibit the growth of cancer cells and has potential applications as an anticancer agent.

properties

IUPAC Name

4-[2-[methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-8(16(2)7-11(12,13)14)10(18)17-3-4-19-6-9(17)5-15/h8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRYWZGNBWFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1C#N)N(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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